Propyl 2-mercaptopropionate

Description

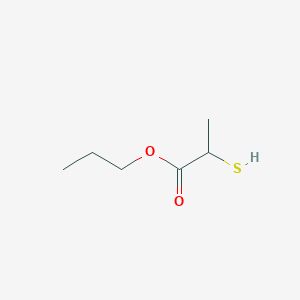

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-4-8-6(7)5(2)9/h5,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNSBSIVODFXBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70941577 | |

| Record name | Propyl 2-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Cooked brown and roasted meat aroma | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1655/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

193.00 °C. @ 760.00 mm Hg | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Sparingly soluble in water; soluble in pentane and diethyl ether, Soluble (in ethanol) | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1655/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.014-1.020 | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1655/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

19788-50-2 | |

| Record name | Propyl 2-mercaptopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl 2-sulfanylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70941577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYL 2-MERCAPTOPROPIONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL 2-MERCAPTOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6API9I47Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propyl 2-mercaptopropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032495 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Propyl 2-Mercaptopropionate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical properties, synthesis, analysis, and potential applications of propyl 2-mercaptopropionate. With its unique combination of a reactive thiol group and a cleavable ester moiety, this compound presents intriguing possibilities in various scientific domains, including flavor chemistry, polymer science, and particularly in the design of advanced therapeutic systems. This document is intended for researchers, chemists, and drug development professionals, offering a blend of fundamental chemical principles and practical, field-proven insights to facilitate its application in research and development.

Introduction: The Duality of Function in this compound

This compound, with the CAS Number 19788-50-2, is an organic molecule that possesses a distinct bifunctionality, housing both a thiol (-SH) and an ester (-COOR) group. This structural arrangement imparts a versatile chemical reactivity, making it a subject of interest beyond its initial applications as a flavoring agent, where it is known for its meaty and roasted aroma.[1] The thiol group offers a nucleophilic center and a site for redox activity, while the ester linkage provides a locus for controlled hydrolysis. This dual nature opens avenues for its use as a building block in organic synthesis and as a functional component in more complex molecular architectures, such as those designed for targeted drug delivery.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to its handling, application, and analysis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | propyl 2-sulfanylpropanoate | |

| Synonyms | This compound, 2-Mercaptopropionic acid propyl ester | [1] |

| CAS Number | 19788-50-2 | [1] |

| Molecular Formula | C6H12O2S | [2] |

| Molecular Weight | 148.22 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Meaty, roasted | [1] |

| Boiling Point | 191-194 °C at 760 mmHg | |

| Density | 1.014-1.020 g/mL at 25 °C | [1] |

| Refractive Index | 1.447-1.453 at 20 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in ethanol and ether. | |

| Flash Point | 74.4 °C (166 °F) |

Synthesis and Purification: A Practical Approach

The most common and direct route to this compound is through the Fischer esterification of 2-mercaptopropionic acid with 1-propanol, catalyzed by a strong acid. This reversible reaction requires careful control of conditions to drive the equilibrium towards the product.

Synthetic Workflow: Fischer Esterification

The following diagram outlines the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Mercaptopropionic acid (99%)

-

1-Propanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Toluene (for azeotropic removal of water, optional)

-

Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-mercaptopropionic acid (0.5 mol) and an excess of 1-propanol (1.5 mol). The use of excess alcohol helps to shift the equilibrium towards the ester product.[3]

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2-3 mL) as the catalyst. The addition should be done carefully as the reaction is exothermic.

-

Reflux: Attach a reflux condenser (and a Dean-Stark trap if azeotropic removal of water is desired with toluene as a co-solvent) and heat the mixture to reflux for 3-4 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and slowly add saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Be cautious as carbon dioxide gas will be evolved.

-

Extraction: Extract the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product is then purified by fractional distillation under vacuum to obtain pure this compound.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile compounds like this compound.

Typical GC-MS Parameters:

| Parameter | Setting |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp: 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| Scan Range | 40-300 m/z |

The expected mass spectrum would show a molecular ion peak (M+) at m/z 148, along with characteristic fragmentation patterns corresponding to the loss of the propyl group and other fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

Predicted ¹H NMR (in CDCl₃):

-

~0.9 ppm (t, 3H): Methyl protons of the propyl group.

-

~1.4 ppm (d, 3H): Methyl protons adjacent to the chiral center.

-

~1.6 ppm (sextet, 2H): Methylene protons of the propyl group.

-

~2.1 ppm (d, 1H): Thiol proton (may be broad and exchangeable with D₂O).

-

~3.4 ppm (q, 1H): Methine proton at the chiral center.

-

~4.1 ppm (t, 2H): Methylene protons of the propyl group attached to the oxygen.

Predicted ¹³C NMR (in CDCl₃):

-

~10 ppm: Methyl carbon of the propyl group.

-

~21 ppm: Methyl carbon adjacent to the chiral center.

-

~22 ppm: Methylene carbon of the propyl group.

-

~40 ppm: Methine carbon at the chiral center.

-

~67 ppm: Methylene carbon of the propyl group attached to the oxygen.

-

~173 ppm: Carbonyl carbon of the ester.

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay of its thiol and ester functionalities.

Thiol Group Reactivity

The thiol group is a potent nucleophile and is susceptible to oxidation.

-

Nucleophilic Addition: The thiolate anion, formed under basic conditions, can participate in Michael additions to α,β-unsaturated carbonyl compounds.

-

Oxidation: In the presence of oxidizing agents or even atmospheric oxygen, the thiol can be oxidized to form a disulfide. This reactivity is crucial to consider during storage and handling.

-

Alkylation: The thiol can be readily alkylated with alkyl halides.

Ester Group Reactivity

The ester group is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: The ester can be hydrolyzed back to 2-mercaptopropionic acid and propanol under either acidic or basic conditions. The rate of hydrolysis is pH-dependent.

-

Transesterification: In the presence of another alcohol and a catalyst, the propyl group can be exchanged.

-

Aminolysis: Reaction with amines will yield the corresponding amide of 2-mercaptopropionic acid.

The following diagram illustrates the key reaction pathways.

Caption: General concept of a thioester-based prodrug strategy.

Safety, Handling, and Storage

This compound and its precursors require careful handling due to their potential hazards.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][6][7]Avoid inhalation of vapors and contact with skin and eyes. [5]* Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition. [6]The thiol group is susceptible to oxidation, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule of significant interest due to its dual functionality. While its role in the flavor industry is well-established, its potential as a versatile building block in organic synthesis and, more specifically, in the design of innovative drug delivery systems, is an area ripe for exploration. This guide has provided a comprehensive overview of its chemical properties, a practical synthetic protocol, analytical methods for its characterization, and an exploration of its reactivity and potential applications. It is our hope that this information will serve as a valuable resource for researchers and professionals seeking to harness the unique chemical attributes of this compound in their scientific endeavors.

References

-

Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

-

Showing metabocard for this compound (HMDB0032495). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

This compound, 19788-50-2. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

-

This compound. (2025, August 23). precisionFDA. Retrieved from [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Athabasca University. Retrieved from [Link]

Sources

- 1. This compound, 19788-50-2 [thegoodscentscompany.com]

- 2. GSRS [precision.fda.gov]

- 3. athabascau.ca [athabascau.ca]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis of Propyl 2-Mercaptopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl 2-mercaptopropionate, a key thioester, possesses a characteristic meaty and roasted aroma, rendering it valuable in the flavor and fragrance industry.[1][2] Beyond its sensory applications, its unique chemical structure makes it a subject of interest in various chemical syntheses. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the methodologies. The two principal pathways explored are the direct esterification of 2-mercaptopropionic acid with propanol and the addition of hydrogen sulfide to propyl acrylate. This document is intended to serve as a technical resource for researchers and professionals engaged in organic synthesis and the development of related applications.

Introduction: Chemical Profile and Significance

This compound (C₆H₁₂O₂S) is a carboxylic acid ester characterized by a thiol functional group.[3] Its synthesis is a topic of practical importance due to its utility as a flavoring agent.[1] Understanding the nuances of its synthesis is critical for optimizing production, ensuring purity, and exploring its potential in broader chemical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19788-50-2 | [2][4] |

| Molecular Formula | C₆H₁₂O₂S | [3] |

| Molecular Weight | 148.22 g/mol | [3] |

| Appearance | Colorless liquid | [1][5] |

| Odor | Cooked, roasted, meaty | [6] |

| Boiling Point | 193.134 °C at 760 mmHg | [5][] |

| Density | 1.019 g/cm³ | [5][] |

| Refractive Index | 1.447 - 1.453 @ 20°C | [1][6] |

Synthesis Methodologies: A Comparative Overview

Two primary synthetic strategies dominate the preparation of this compound. The choice between these methods often depends on factors such as starting material availability, desired scale of production, and tolerance for specific reaction conditions and byproducts.

-

Direct Esterification of 2-Mercaptopropionic Acid: This classical approach involves the reaction of 2-mercaptopropionic acid with propanol, typically in the presence of an acid catalyst.

-

Addition of Hydrogen Sulfide to Propyl Acrylate: This method represents an alternative route, proceeding via a thiol-ene type reaction mechanism.

The following sections will delve into the mechanistic details and practical execution of each of these synthetic pathways.

Pathway 1: Direct Esterification of 2-Mercaptopropionic Acid

This method is a straightforward application of Fischer esterification, a well-established organic reaction. The core principle involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to yield an ester and water.

Underlying Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of 2-mercaptopropionic acid by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of propanol. The subsequent proton transfer and elimination of a water molecule lead to the formation of the desired this compound. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.[8]

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Experimental Protocol

A representative procedure for the synthesis of phenylpropyl-2-mercaptopropionate, which can be adapted for this compound, involves refluxing the alcohol and mercapto-acid with a catalytic amount of p-toluenesulfonic acid.[9]

Step-by-Step Methodology:

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a stirring mechanism.

-

Reagent Charging: To the flask, add 2-mercaptopropionic acid and an excess of 1-propanol. The use of excess alcohol helps to shift the reaction equilibrium towards the product.[8][10]

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is introduced into the reaction mixture.[8][11]

-

Reaction Execution: The mixture is heated to reflux with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The excess alcohol and catalyst are removed. The crude product is then purified, typically by fractional distillation under reduced pressure, to yield pure this compound.[9]

Table 2: Typical Reaction Parameters for Esterification

| Parameter | Recommended Value/Condition | Rationale |

| Molar Ratio (Acid:Alcohol) | 1:2.5 to 1:10 | An excess of alcohol drives the equilibrium towards ester formation.[8][10] |

| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (pTSA) | Strong acids are effective catalysts for esterification.[8] |

| Temperature | Reflux temperature of the alcohol | Higher temperatures increase the reaction rate.[8] |

| Reaction Time | Varies (typically several hours) | Dependent on temperature, catalyst concentration, and scale. |

Pathway 2: Addition of Hydrogen Sulfide to Propyl Acrylate

This synthetic route offers an alternative to direct esterification and is particularly relevant in industrial settings where the starting materials may be more readily available or cost-effective. The reaction is an example of a thiol-ene reaction, specifically the hydrothiolation of an alkene.[12]

Mechanistic Insights

The addition of hydrogen sulfide to an acrylate can proceed via either a free-radical or a catalyzed Michael addition mechanism.[12]

-

Free-Radical Addition: This pathway is typically initiated by UV light, heat, or a radical initiator. A thiyl radical (HS•) is generated, which then adds to the double bond of the propyl acrylate in an anti-Markovnikov fashion. This results in the formation of a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of H₂S to propagate the radical chain and form the final product. A significant drawback of this method can be the formation of dialkyl sulfides as by-products.[13]

-

Michael Addition (Base-Catalyzed): In the presence of a weak base, hydrogen sulfide can be deprotonated to form the hydrosulfide anion (HS⁻), a potent nucleophile. This anion then attacks the β-carbon of the electron-deficient double bond in propyl acrylate (a Michael acceptor). The resulting enolate intermediate is then protonated to yield this compound. Low reaction temperatures are favored to minimize the formation of by-products.[14]

Caption: Michael Addition Mechanism for this compound Synthesis.

Industrial-Scale Considerations and Protocol

For industrial production, the acid-catalyzed addition of hydrogen sulfide to olefins is a common method for synthesizing thiols.[13] This approach can be adapted for the synthesis of mercaptoesters.

Step-by-Step Methodology (Conceptual):

-

Reactor Setup: A pressure-resistant reactor is required to handle gaseous hydrogen sulfide.

-

Reagent and Catalyst Loading: Propyl acrylate and a suitable catalyst are charged into the reactor. Acid catalysts such as AlCl₃, BF₃, or zeolites have been used for similar reactions.[13] For the Michael addition, a weakly basic amine catalyst is employed.[14]

-

Hydrogen Sulfide Introduction: Hydrogen sulfide is introduced into the reactor under pressure. A molar excess of hydrogen sulfide is generally used to favor the formation of the desired mercaptan and suppress the formation of thioether by-products.[14][15]

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature. For the Michael addition, lower temperatures (0°C to 40°C) are preferred to maximize the yield of the mercaptopropionic acid ester.[14]

-

Product Separation and Purification: After the reaction, the excess hydrogen sulfide is vented or recycled. The reaction mixture is then processed to separate the product from the catalyst and any by-products. Purification is typically achieved through distillation.[15]

Table 3: Key Parameters for H₂S Addition to Propyl Acrylate

| Parameter | Recommended Value/Condition | Rationale |

| Molar Ratio (H₂S:Acrylate) | 1.25:1 to 5:1 | Excess H₂S favors the formation of the desired mercaptoester.[14] |

| Catalyst | Weakly basic amine (for Michael addition) | Facilitates the formation of the nucleophilic hydrosulfide anion.[14] |

| Temperature | 0°C to 40°C | Lower temperatures suppress the formation of by-products.[14] |

| Pressure | At least 10 bars (for related processes) | Maintains a sufficient concentration of H₂S in the reaction medium.[16] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: the direct esterification of 2-mercaptopropionic acid and the addition of hydrogen sulfide to propyl acrylate. The choice of method will be dictated by the specific requirements of the synthesis, including scale, available starting materials, and desired purity. Direct esterification is a robust and well-understood laboratory-scale method, while the addition of hydrogen sulfide to propyl acrylate may be more amenable to industrial-scale production. A thorough understanding of the underlying reaction mechanisms and careful control of reaction parameters are essential for maximizing yield and purity in both approaches.

References

-

Muller, C., et al. (Year). Synthetic access to thiols: A review. Journal of Chemical Sciences.[13]

-

Author, A. A., et al. (Year). Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. MDPI.[17]

-

Author, A. A., et al. (Year). Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. MATEC Web of Conferences.[11]

-

Author, A. A., et al. (Year). Thioesters synthesis: recent adventures in the esterification of thiols. Taylor & Francis.[18]

-

Author, A. A., et al. (Year). Strategies for the direct oxidative esterification of thiols with alcohols. PMC - NIH.[19]

-

Author, A. A., et al. (Year). Air-Tolerant Direct Thiol Esterification with Carboxylic Acids Using Hydrosilane via Simple Inorganic Base Catalysis. The Journal of Organic Chemistry - ACS Publications.[20]

-

Author, A. A., et al. (Year). Direct oxidative esterification of thiols with alcohols. ResearchGate.[21]

-

Author, A. A., et al. (Year). Novel Synthetic Method of Thiols using Heterogeneous Cobalt Catalysts from Hydrogen, Elemental Sulfur and Alkenes. Kyoto University Research Information Repository.[22]

-

Author, A. A., et al. (Year). Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal.[23]

-

Author, A. A., et al. (Year). Synthesis of mercapto-carboxylic ester. Google Patents.[16]

-

Author, A. A., et al. (Year). Method for synthesizing mercaptans by addition reaction of hydrogen sulfide to olefins. Google Patents.[15]

-

Author, A. A. (Year). Thiol-ene reaction. Wikipedia.[12]

-

Author, A. A., et al. (Year). The addition of hydrogen sulphide to alkenes. ResearchGate.[24]

-

Author, A. A., et al. (Year). Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. MATEC Web of Conferences.[25]

-

Author, A. A., et al. (Year). Continuous synthesis of mercaptocarboxylic esters. Google Patents.[26]

-

Author, A. A. (Year). This compound, 19788-50-2. The Good Scents Company.[1]

-

Author, A. A. (Year). Propyl-2-mercaptopropionate. Robinson Brothers.[2]

-

Author, A. A. (Year). Propyl-2-mercaptopropionate. PubChem - NIH.[4]

-

Author, A. A., et al. (Year). Method for preparing mercaptopropionic acid esters. Google Patents.[14]

-

Author, A. A. (Year). Showing metabocard for this compound (HMDB0032495). Human Metabolome Database.

-

Author, A. A. (Year). This compound. Endeavour Speciality Chemicals.[27]

-

Author, A. A., et al. (Year). Preparation method of 2-mercaptopropionic acid. Google Patents.[28]

-

Author, A. A., et al. (Year). Process for the synthesis of 3-mercaptopropionic acid. Google Patents.[29]

-

Author, A. A., et al. (Year). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST.[8]

-

Author, A. A. (Year). CAS 19788-50-2 PROPYL2-MERCAPTOPROPIONATE. BOC Sciences.[]

-

Author, A. A. (Year). 2-Mercaptopropionic acid synthesis. ChemicalBook.[30]

-

Author, A. A., et al. (Year). Esterification of propanoic acid in the presence of a homogeneous catalyst.[10]

-

Author, A. A. (Year). This compound. precisionFDA.[3]

-

Author, A. A. (Year). MERCAPTOPROPIONIC ACID. Ataman Kimya.

-

Author, A. A., et al. (Year). Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization. MDPI.[31]

-

Author, A. A. (Year). This compound. 试剂信息网.[6]

-

Author, A. A. (Year). PREPARATION OF PHENYLPROPYL-2-MERCAPTOPROPIONATE. PrepChem.com.[9]

-

Author, A. A. (Year). Cas 19788-50-2,PROPYL2-MERCAPTOPROPIONATE. LookChem.[5]

Sources

- 1. This compound, 19788-50-2 [thegoodscentscompany.com]

- 2. robinsonbrothers.uk [robinsonbrothers.uk]

- 3. GSRS [precision.fda.gov]

- 4. Propyl-2-mercaptopropionate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 19788-50-2,PROPYL2-MERCAPTOPROPIONATE | lookchem [lookchem.com]

- 6. This compound [shiji.cnreagent.com]

- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate | MATEC Web of Conferences [matec-conferences.org]

- 12. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 13. ias.ac.in [ias.ac.in]

- 14. EP0485139A1 - Method for preparing mercaptopropionic acid esters - Google Patents [patents.google.com]

- 15. CN105658622B - Method for synthesizing mercaptans by addition reaction of hydrogen sulfide to olefins - Google Patents [patents.google.com]

- 16. CN1054841C - Synthesis of mercapto-carboxylic ester - Google Patents [patents.google.com]

- 17. Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs | MDPI [mdpi.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Strategies for the direct oxidative esterification of thiols with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 23. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]

- 24. researchgate.net [researchgate.net]

- 25. matec-conferences.org [matec-conferences.org]

- 26. CN1032307C - Continuous synthesis of mercaptocarboxylic esters - Google Patents [patents.google.com]

- 27. This compound | Endeavour Speciality Chemicals [endeavourchem.co.uk]

- 28. CN1931836A - Preparation method of 2-mercaptopropionic acid - Google Patents [patents.google.com]

- 29. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]

- 30. 2-Mercaptopropionic acid synthesis - chemicalbook [chemicalbook.com]

- 31. mdpi.com [mdpi.com]

Physical and chemical characteristics of Propyl 2-mercaptopropionate

An In-Depth Technical Guide to Propyl 2-mercaptopropionate

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 19788-50-2) is a specialty chemical recognized for its distinct organoleptic properties.[1] As a sulfur-containing ester, it presents a unique combination of a reactive thiol group and a hydrolyzable ester linkage, defining its chemical behavior and application profile. This technical guide provides a comprehensive examination of its core physical and chemical characteristics, analytical methodologies, and safety considerations. The information is curated for researchers, chemists, and drug development professionals who require a deep, functional understanding of this molecule for application in synthesis, product formulation, or metabolic studies.

Chemical Identity and Molecular Structure

This compound is classified as a carboxylic acid ester and an alkylthiol. Its identity is defined by the following identifiers:

-

Common Synonyms: this compound, 2-Mercaptopropionic acid propyl ester, Propanoic acid, 2-mercapto-, propyl ester[3][4]

The molecule consists of a propoxy group ester-linked to a 2-mercaptopropanoic acid backbone. The presence of a chiral center at the second carbon position means the compound exists as a racemate unless a stereospecific synthesis is employed.[1]

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Characteristics

The physical properties of this compound are critical for its handling, storage, and application, particularly in the flavor and fragrance industry where volatility and solubility are paramount. Quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless, clear liquid | [1][3] |

| Odor Profile | Cooked, roasted, meaty aroma | [1][3] |

| Boiling Point | 193.1 °C at 760 mmHg | [1][3][] |

| Density | 1.014 - 1.020 g/cm³ at 25 °C | [1][3][] |

| Refractive Index | 1.447 - 1.453 at 20 °C | [1] |

| Flash Point | 74.4 °C (166.0 °F) | [1][3] |

| Vapor Pressure | 0.472 mmHg at 25 °C (estimated) | [1][3] |

| Solubility | Sparingly soluble in water; soluble in alcohol, pentane, and diethyl ether. | [1][7][9] |

| LogP (o/w) | ~2.0 (estimated) | [1] |

Chemical Properties and Reactivity Profile

The chemical behavior of this compound is dictated by its two primary functional groups: the thiol (-SH) and the ester (-COO-).

Thiol Group Reactivity

The thiol group is the most reactive site on the molecule. It is weakly acidic and can be deprotonated by bases to form a thiolate anion, a potent nucleophile.[10] Key reactions include:

-

Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents can lead to the formation of disulfides, while stronger agents can yield sulfonic acids. This is a critical consideration for storage, as exposure to air can lead to degradation.

-

Nucleophilic Addition: The thiol group can participate in Michael additions to α,β-unsaturated carbonyl compounds.

-

Incompatibility: Based on the reactivity of its parent acid, 2-mercaptopropionic acid, this compound is expected to be incompatible with strong reducing agents, alkali metals, aldehydes, and isocyanates.[10] Reactions with acids may liberate hydrogen sulfide.[10]

Ester Group Reactivity

The propyl ester group is susceptible to nucleophilic acyl substitution, most notably hydrolysis.

-

Hydrolysis: Under either acidic or basic conditions, the ester can be cleaved to yield propanol and 2-mercaptopropionic acid. Base-catalyzed hydrolysis (saponification) is irreversible. This instability in aqueous environments, particularly at non-neutral pH, can impact formulation stability and shelf-life.

Figure 2: Reaction schematic for the hydrolysis of this compound.

Synthesis and Purification

While various proprietary methods exist, a fundamental and illustrative synthesis route is the Fischer-Speier esterification of 2-mercaptopropionic acid with n-propanol.

Causality of Experimental Design: This acid-catalyzed reaction is an equilibrium process. To drive the reaction toward the product (the ester), Le Châtelier's principle is exploited. This is typically achieved by using an excess of one reactant (usually the less expensive alcohol, propanol) or by removing the water byproduct as it forms, often through azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus. The acid catalyst (e.g., sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Protocol Outline: Fischer Esterification

-

Reaction Setup: Charge a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap with 2-mercaptopropionic acid, a 3- to 5-fold molar excess of n-propanol, and a suitable solvent (e.g., toluene).

-

Catalysis: Add a catalytic amount (0.1-0.5 mol%) of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the mixture to reflux. The water-toluene azeotrope will collect in the Dean-Stark trap, physically removing water from the reaction and driving the equilibrium forward.

-

Monitoring: Monitor the reaction's progress by tracking water collection or using analytical techniques like GC or TLC.

-

Workup: After completion, cool the mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

-

Purification: Remove the solvent and excess propanol via rotary evaporation. The crude product is then purified by vacuum distillation to yield high-purity this compound.

Analytical Methodologies

Characterization and quality control of this compound rely on standard chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying this volatile compound. The mass spectrum provides a molecular fingerprint, while the retention time on the GC column confirms its identity against a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The predicted ¹H NMR spectrum would show characteristic signals for the propyl group (a triplet, a sextet, and a triplet), the methine proton adjacent to the sulfur (a quartet), and the methyl group on the propionate backbone (a doublet).

High-Performance Liquid Chromatography (HPLC)

For non-volatile matrices or for analyzing purity, a reversed-phase HPLC method can be developed. Due to the lack of a strong chromophore, UV detection at low wavelengths (~210 nm) or derivatization may be necessary for high sensitivity.[11]

Protocol: Validated HPLC Purity Assay

-

Rationale: This protocol is designed as a self-validating system for determining the purity of a sample. The use of a C18 column is standard for moderately polar molecules. The mobile phase composition is chosen to achieve adequate retention and sharp peak shape.

-

Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

-

Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 65:35 v/v), filtered and degassed.[12]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the standard and sample solutions. Purity is determined by comparing the peak area of the main component to the total area of all peaks (Area % method).

Figure 3: Workflow for a typical HPLC purity analysis.

Applications and Industrial Relevance

The primary application of this compound is as a flavoring agent in the food industry, where it imparts savory, meaty, and roasted notes.[1][3] However, it is important to note that the U.S. Food and Drug Administration (FDA) has moved to no longer provide for the use of this and six other synthetic flavoring substances.[1] Its parent molecule, 2-mercaptopropionic acid, is used in the synthesis of pharmaceuticals and as a chain transfer agent in polymerization.[10]

Safety, Handling, and Storage

-

Hazards: The compound is expected to be a combustible liquid.[13] It may be harmful if swallowed and can cause severe skin and eye irritation or burns upon contact.[14][15] Like many thiols, it has a powerful and potentially unpleasant odor (stench).[13]

-

Handling: Work in a well-ventilated area or fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, well-ventilated place away from heat, open flames, and strong oxidizing agents.[13] Keep the container tightly closed to prevent oxidation and the escape of vapors.

Conclusion

This compound is a bifunctional molecule whose properties are a direct consequence of its thiol and ester groups. Its distinct meaty aroma has defined its primary application, while its underlying chemical reactivity necessitates careful handling and storage. A thorough understanding of its physicochemical properties, reactivity, and analytical profile is essential for any scientist or researcher intending to work with this compound.

References

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas 19788-50-2, PROPYL2-MERCAPTOPROPIONATE. Retrieved from [Link]

-

Human Metabolome Database. (2023). Showing metabocard for this compound (HMDB0032495). Retrieved from [Link]

-

PubChem. (n.d.). Propyl-2-mercaptopropionate. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-mercapto-, ethyl ester. Retrieved from [Link]

-

Endeavour Speciality Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Robinson Brothers. (n.d.). Propyl-2-mercaptopropionate. Retrieved from [Link]

-

Robinson Brothers. (n.d.). Propyl-2-mercaptopropionate. Retrieved from [Link]

-

Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. PubMed. Retrieved from [Link]

-

Al-kassas, R., et al. (2013). Development of A Validated HPLC Method for the Analysis of Two Preservative Agents “Methylparaben & Propylparaben” in Topical Creams. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound, 19788-50-2 [thegoodscentscompany.com]

- 2. ensince.com [ensince.com]

- 3. Cas 19788-50-2,PROPYL2-MERCAPTOPROPIONATE | lookchem [lookchem.com]

- 4. 19788-50-2 CAS Manufactory [m.chemicalbook.com]

- 5. robinsonbrothers.uk [robinsonbrothers.uk]

- 7. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 8. robinsonbrothers.uk [robinsonbrothers.uk]

- 9. This compound [shiji.cnreagent.com]

- 10. 2-Mercaptopropionic acid | 79-42-5 [chemicalbook.com]

- 11. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to Propyl 2-mercaptopropionate

This guide provides a comprehensive technical overview of Propyl 2-mercaptopropionate (CAS No. 19788-50-2), tailored for researchers, scientists, and professionals in drug development. It moves beyond basic data to offer insights into its synthesis, potential applications, and safe handling, grounded in established scientific principles.

Introduction and Core Properties

This compound is a specialty chemical, an ester of 2-mercaptopropionic acid and propanol.[1][2] It is a racemic mixture, existing as a colorless clear liquid under standard conditions.[3][4] Its distinct organoleptic properties, often described as a cooked or roasted meaty aroma, have led to its primary application in the flavor and fragrance industry.[4][5][6] However, its chemical structure, featuring both a thiol and an ester functional group, suggests a broader potential in various chemical synthesis and material science applications.

Molecular Structure

The molecular structure of this compound is fundamental to understanding its reactivity and potential applications. The presence of a chiral center at the second carbon atom is a key feature.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 19788-50-2 | [1][3][5][7][8][][10] |

| Molecular Formula | C6H12O2S | [1][3][8][][11] |

| Molecular Weight | 148.23 g/mol | [4][5][][11] |

| Appearance | Colorless clear liquid | [3][4] |

| Density | 1.014 - 1.020 g/mL at 25 °C | [3][4][5] |

| Boiling Point | 193.134 °C at 760 mmHg | [] |

| Flash Point | 165.00 °F (73.89 °C) | [3] |

| Refractive Index | 1.447 - 1.453 at 20 °C | [4][5] |

| Solubility | Sparingly soluble in water; soluble in pentane and diethyl ether | [5] |

Synthesis and Mechanism

The most common and industrially relevant method for synthesizing this compound is the Fischer esterification of 2-mercaptopropionic acid with propanol. This acid-catalyzed reaction is a cornerstone of organic synthesis.

Synthesis Workflow

The synthesis involves the reaction of 2-mercaptopropionic acid with propanol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or a solid acid catalyst. The reaction is reversible, and to drive it towards the product, it is common to either use an excess of the alcohol or remove the water formed during the reaction.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2-mercaptopropionic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen of the propanol attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

-

Deprotonation: The protonated carbonyl oxygen is deprotonated to regenerate the acid catalyst and form the final ester product.

The presence of the thiol group (-SH) does not typically interfere with the esterification under acidic conditions, as it is a weaker nucleophile than the hydroxyl group of the alcohol.

Applications Beyond Flavor and Fragrance

While the primary commercial use of this compound is as a flavoring agent, its bifunctional nature (thiol and ester) opens up possibilities for its use in other areas of chemical research and development.

Intermediate in Organic Synthesis

The thiol group is a versatile functional group that can undergo a variety of transformations, including oxidation to disulfides or sulfonic acids, and alkylation. The ester can be hydrolyzed back to the carboxylic acid or undergo transesterification. This makes this compound a potentially useful building block for the synthesis of more complex molecules. For instance, thiol-containing compounds are used in the synthesis of some pharmaceuticals and agrochemicals.[7]

Polymer Chemistry

Thiols can participate in thiol-ene "click" reactions, which are highly efficient and orthogonal reactions used in polymer synthesis and modification. This compound could potentially be used as a chain transfer agent in free-radical polymerizations to control molecular weight, or as a monomer in the synthesis of specialty polymers.

Material Science

The thiol group has a strong affinity for the surfaces of noble metals like gold and silver. This property is exploited in the formation of self-assembled monolayers (SAMs), which have applications in nanoscience, electronics, and biosensors. While less common for small molecules like this compound, the principle remains applicable for surface modification studies.

Safety and Handling

This compound is a chemical that requires careful handling. The available safety data indicates that it can be hazardous upon exposure.

GHS Hazard Classification

While some sources do not list specific GHS classifications, related mercaptopropionic acids and esters are known to be hazardous. For example, 3-Mercaptopropionic acid is classified as corrosive to metals, toxic if swallowed, harmful if inhaled, and causes severe skin burns and eye damage.[12][13] It is crucial to handle this compound with similar precautions until more specific data is available.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as bases, reducing agents, and oxidizing agents.[13]

Analytical Characterization

For quality control and research purposes, this compound can be characterized by standard analytical techniques.

Spectroscopic Data

| Technique | Expected Features for this compound |

| ¹H NMR | - Triplet for the terminal CH₃ of the propyl group. - Sextet for the middle CH₂ of the propyl group. - Triplet for the O-CH₂ of the propyl group. - Quartet for the CH at the chiral center. - Doublet for the CH₃ attached to the chiral center. - Singlet (broad) for the SH proton. |

| ¹³C NMR | - Resonances for the three distinct carbons of the propyl group. - Resonance for the methine carbon at the chiral center. - Resonance for the methyl carbon attached to the chiral center. - Resonance for the carbonyl carbon. |

| IR Spectroscopy | - Strong C=O stretch (ester) around 1735 cm⁻¹. - S-H stretch (thiol) around 2550 cm⁻¹ (weak). - C-O stretch (ester) around 1100-1300 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 148. - Fragmentation patterns corresponding to the loss of the propyl group, the propoxy group, and other characteristic fragments. |

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.

Materials and Equipment

-

2-Mercaptopropionic acid

-

n-Propanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Procedure

Caption: A step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-mercaptopropionic acid (1.0 eq), n-propanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the reaction is complete.

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting crude product by vacuum distillation to obtain pure this compound.

Conclusion

This compound is a specialty chemical with established applications in the flavor industry and significant potential in other areas of chemical science. Its synthesis is based on the fundamental Fischer esterification reaction. A thorough understanding of its physicochemical properties, reactivity, and safety precautions is essential for its effective and safe use in research and development. This guide has provided a comprehensive overview of these aspects to support the scientific community in exploring the full potential of this versatile molecule.

References

- Parchem. (n.d.). This compound (Cas 19788-50-2).

- The Good Scents Company. (n.d.). This compound, 19788-50-2.

- Robinson Brothers. (n.d.). Propyl-2-mercaptopropionate.

- FFC / Alfa Chemistry. (n.d.). CAS 19788-50-2 this compound.

- CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy this compound Industrial Grade.

- Ensince Industry Co., Ltd. (n.d.). PROPYL2-MERCAPTOPROPIONATE Cas 19788-50-2.

- CAS Common Chemistry. (n.d.). 19788-50-2.

- BOC Sciences. (n.d.). CAS 19788-50-2 PROPYL2-MERCAPTOPROPIONATE.

- precisionFDA. (2025). This compound.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 3-Mercaptopropionic acid.

- Robinson Brothers. (n.d.). Propyl-2-mercaptopropionate.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Mercaptopropionic acid.

- LookChem. (n.d.). Cas 19788-50-2,PROPYL2-MERCAPTOPROPIONATE.

- PubChem. (n.d.). Ethyl 2-mercaptopropionate.

Sources

- 1. echemi.com [echemi.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. parchem.com [parchem.com]

- 4. This compound, 19788-50-2 [thegoodscentscompany.com]

- 5. ffc.alfa-chemistry.com [ffc.alfa-chemistry.com]

- 6. Cas 19788-50-2,PROPYL2-MERCAPTOPROPIONATE | lookchem [lookchem.com]

- 7. robinsonbrothers.uk [robinsonbrothers.uk]

- 8. ensince.com [ensince.com]

- 10. robinsonbrothers.uk [robinsonbrothers.uk]

- 11. GSRS [precision.fda.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. Ethyl 2-mercaptopropionate | C5H10O2S | CID 519709 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Propyl 2-Mercaptopropionate: Structure, Properties, and Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Propyl 2-mercaptopropionate is an organosulfur compound belonging to the thioester class of molecules. While primarily recognized for its role as a potent aroma and flavoring agent, its bifunctional nature—possessing both a reactive thiol group and an ester linkage—makes it a molecule of interest as a versatile building block in synthetic organic chemistry. This guide provides an in-depth analysis of its molecular characteristics, physicochemical properties, a validated synthesis protocol, and key reactivity insights relevant to its application in broader research contexts, including potential use in the synthesis of more complex molecules for drug discovery.

Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name propyl 2-sulfanylpropanoate, is structurally analogous to an ester, with a sulfur atom replacing the alkoxy oxygen.[1] This substitution significantly influences its chemical reactivity, rendering the carbonyl carbon more electrophilic compared to its oxygen-ester counterpart.[2]

The key identifying and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 19788-50-2 | [3] |

| Molecular Formula | C₆H₁₂O₂S | |

| Molecular Weight | 148.22 g/mol | |

| Appearance | Colorless liquid | [4] |

| Odor | Sulfurous, fruity, with cooked meat notes upon dilution | |

| Boiling Point | 193.1 °C at 760 mmHg | [5] |

| Density | 1.019 g/cm³ at 25 °C | [5] |

| Refractive Index | 1.447 - 1.455 at 20 °C | [4] |

| Flash Point | 74.4 °C | [5] |

| SMILES | CCCOC(=O)C(C)S | |

| InChI Key | SZNSBSIVODFXBS-UHFFFAOYSA-N |

Molecular Structure Diagram

The two-dimensional structure of this compound highlights the key functional groups: the propyl ester and the secondary thiol.

Caption: 2D structure of this compound.

Synthesis and Purification

This compound can be synthesized via the Fischer-Speier esterification, a classic and robust acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7] This method is advantageous due to its atom economy and the relatively low cost of starting materials.

Causality Behind the Protocol

-

Acid Catalyst (H₂SO₄): The reaction requires an acid catalyst to protonate the carbonyl oxygen of the 2-mercaptopropionic acid.[8][9] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic n-propanol.

-

Excess Reagent (n-Propanol): The Fischer esterification is an equilibrium process.[8][9] By using one of the reactants, typically the less expensive alcohol (n-propanol), in large excess, Le Châtelier's principle dictates that the equilibrium will shift towards the products (ester and water), thereby increasing the reaction yield.[8] Using the alcohol as the solvent is a common and effective strategy.[10]

-

Reflux Conditions: The reaction rate is relatively slow at room temperature.[7] Heating the mixture to reflux provides the necessary activation energy to overcome the kinetic barrier, allowing the reaction to reach equilibrium in a reasonable timeframe (typically several hours).[10]

-

Aqueous Workup: The workup procedure is designed to remove the acid catalyst and unreacted carboxylic acid. Washing with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes the sulfuric acid and deprotonates any remaining 2-mercaptopropionic acid, converting it into its water-soluble sodium salt, which is then partitioned into the aqueous layer.

-

Purification by Distillation: The final product is purified from residual n-propanol and any high-boiling impurities by fractional distillation under reduced pressure. This is effective due to the significant difference in boiling points between the product and the starting materials.

Experimental Protocol

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-mercaptopropionic acid (1.0 equiv) and n-propanol (10.0 equiv, serving as both reactant and solvent).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄, 0.1 equiv) to the mixture. The addition is exothermic and should be done in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approx. 97 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Aqueous Workup: Dilute the mixture with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and finally with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound in synthesis stems from the distinct reactivity of its two primary functional groups.

-

The Thiol (-SH) Group: Thiols are excellent nucleophiles, especially in their deprotonated thiolate form.[11] This allows the sulfur atom to participate in a variety of S-alkylation and S-acylation reactions. Furthermore, the thiol group is susceptible to oxidation. Mild oxidizing agents (like iodine or air) can lead to the formation of a disulfide-bridged dimer, while stronger oxidizing agents can form sulfonic acids. This predictable reactivity makes the thiol a handle for further molecular elaboration.

-

The Thioester (-C(O)S-) Group: Thioesters are more reactive towards nucleophiles than their corresponding oxygen esters.[2][12] The C-S bond is weaker and the sulfur atom provides less resonance stabilization to the carbonyl group, making the carbonyl carbon more electrophilic.[2] This enhanced reactivity allows thioesters to act as efficient acyl-transfer agents in reactions with amines to form amides or in specific cross-coupling reactions like the Fukuyama coupling to form ketones.[2] They can also be hydrolyzed back to the corresponding carboxylic acid and thiol under aqueous conditions.[1][2]

Applications

While the primary commercial application of this compound is in the flavor and fragrance industry , its value to researchers and drug development professionals lies in its capacity as a synthetic intermediate .[3][4]

For drug development, small, functionalized molecules like this are valuable as:

-

Building Blocks: The molecule can be incorporated into larger, more complex structures. The thiol can serve as an anchor point for conjugation to other molecules or surfaces.

-

Fragments for Library Synthesis: In fragment-based drug discovery, molecules of this size and complexity can be used to probe the binding sites of biological targets. The dual functionality allows for rapid diversification to generate a library of related compounds.

-

Precursors to Thiol-Containing Payloads: In the development of antibody-drug conjugates (ADCs), thiol-containing linker-payloads are common. While not a drug itself, this compound represents a simple scaffold that could be elaborated into more complex thiol-containing molecules for such applications.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

General Handling: Use in a well-ventilated area or fume hood to avoid inhalation of vapors.[5] Wear suitable personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.[5]

-

Hazards: Like many low-molecular-weight thiols, it possesses a strong, unpleasant odor (stench).[13] The precursor, 2-mercaptopropionic acid, is classified as a corrosive material that can cause burns and eye damage.[13] While specific data for the propyl ester is limited, it should be treated with similar caution.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

This compound is a well-defined chemical entity with a unique combination of a reactive thiol and a thioester functional group. Its molecular structure and weight are firmly established, and its physicochemical properties are well-documented. The synthesis via Fischer-Speier esterification is a reliable and scalable method. For researchers in synthetic chemistry and drug development, understanding the distinct reactivity of its functional groups opens avenues for its use as a versatile building block and synthetic intermediate, extending its relevance far beyond its established role in the flavor industry.

References

-

Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. PubMed Central. [Link]

-

Thioester: Bonding, Synthesis, and Reactions. Chemistry Learner. [Link]

-

Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. ACS Publications. [Link]

-

Thioester - Wikipedia. Wikipedia. [Link]

-

Reactions of Thiols. Chemistry Steps. [Link]

-

Cas 19788-50-2,PROPYL2-MERCAPTOPROPIONATE. LookChem. [Link]

-

Buy this compound Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. Chemlyte. [Link]

-

This compound, 19788-50-2. The Good Scents Company. [Link]

-

Showing metabocard for this compound (HMDB0032495). Human Metabolome Database. [Link]

-

Fischer–Speier esterification - Wikipedia. Wikipedia. [Link]

-

Fischer Esterification: Mechanism & Examples. NROChemistry. [Link]

-

Propyl-2-mercaptopropionate. Robinson Brothers. [Link]

-

Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Fischer Esterification. Organic Chemistry Portal. [Link]

-

Fischer Esterification-Typical Procedures. OperaChem. [Link]

Sources

- 1. Thioester - Wikipedia [en.wikipedia.org]

- 2. Thioester: Bonding, Synthesis, and Reactions [chemistrylearner.com]

- 3. robinsonbrothers.uk [robinsonbrothers.uk]

- 4. This compound, 19788-50-2 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 12. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Propyl 2-Mercaptopropionate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Propyl 2-mercaptopropionate is a versatile chemical compound with significant, though often under-explored, potential in various scientific and industrial sectors. This guide provides an in-depth exploration of its chemical identity, synthesis, and burgeoning applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. By elucidating its properties and functionalities, this document aims to serve as a comprehensive resource for harnessing the capabilities of this unique molecule.

Chemical Identity and Nomenclature

This compound is systematically named propyl 2-sulfanylpropanoate according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes its structure as the propyl ester of 2-mercaptopropanoic acid.

Synonyms: The compound is also known by several other names in literature and commerce, including:

-

This compound[2]

-

2-Mercaptopropanoic acid, propyl ester

-

Propyl 2-sulfanyl propanoate[1]

-

Propyl-2-mercaptopropionate[2]

-

Propanoic acid, 2-mercapto-, propyl ester[3]

Chemical Structure and Formula:

The structure features a propyl group attached to the ester oxygen, with a thiol (-SH) group at the second carbon of the propionate backbone.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and analysis.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [4] |

| Odor | Meaty, roasted | [1][2] |

| Specific Gravity | 1.014 - 1.020 @ 25°C | [2] |

| Refractive Index | 1.447 - 1.453 @ 20°C | [2] |

| Boiling Point | 193 °C @ 760 mmHg | [2] |

| Flash Point | 74.4 °C (166 °F) | [2] |

| Solubility | Sparingly soluble in water; soluble in alcohol and pentane. | [2] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the Fischer-Speier esterification of 2-mercaptopropionic acid with propanol, catalyzed by a strong acid.

Reaction Pathway: Fischer-Speier Esterification

The diagram below illustrates the acid-catalyzed esterification process.

Caption: Fischer-Speier esterification of 2-mercaptopropionic acid.

Experimental Protocol: Synthesis and Purification

This protocol outlines a general laboratory procedure for the synthesis of this compound.

Materials:

-

2-Mercaptopropionic acid

-

n-Propanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Toluene

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-mercaptopropionic acid (1.0 mol), n-propanol (1.5 mol), and toluene (100 mL).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 mol) to the mixture while stirring.

-

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected.

-

Neutralization: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acidic catalyst and any unreacted carboxylic acid.

-

Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Applications in Research and Development

While this compound is known for its use as a flavoring agent, its unique chemical structure, featuring both an ester and a thiol group, opens up a range of applications in materials science and drug development.

Polymer Chemistry: Chain-Transfer Agent

Mechanism of Action: During polymerization, the growing polymer radical can abstract the hydrogen atom from the thiol group of this compound. This terminates the growth of that polymer chain and creates a new thiyl radical. This new radical can then initiate the growth of a new polymer chain. This process, known as chain transfer, effectively lowers the average molecular weight of the resulting polymer and can lead to a narrower molecular weight distribution.[4][5]

Caption: Chain-transfer mechanism in radical polymerization.

The use of mercaptopropionate esters as CTAs can result in polymers with improved physical properties, such as enhanced freeze-thaw stability in emulsions.[7]

Drug Development: Potential as Ester Prodrugs

Ester prodrugs are a well-established strategy in pharmaceutical development to enhance the delivery and bioavailability of drugs.[8][9][10] These are inactive derivatives of a drug molecule that are converted into the active form within the body through enzymatic or chemical hydrolysis. The esterification of a drug can improve its lipophilicity, thereby enhancing its absorption across biological membranes.[8][10]